Tetraethylammonium cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

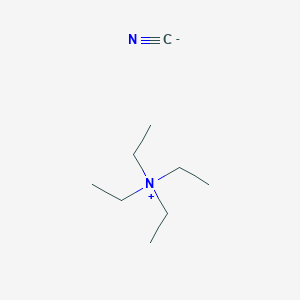

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOZSATUTWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158668 | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-20-6 | |

| Record name | Tetraethylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetraethylammonium cyanide chemical structure

An In-Depth Technical Guide to the Chemical Structure of Tetraethylammonium Cyanide

For Researchers, Scientists, and Drug Development ProfessionalsAbstract

This compound ([(C₂H₅)₄N]CN) is a quaternary ammonium salt with significant applications in organic synthesis and electrochemical research. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and key experimental protocols. It details the distinct structural characteristics of the tetraethylammonium cation and the cyanide anion, supported by spectroscopic and crystallographic data. Furthermore, it outlines a standard synthesis protocol and discusses the compound's dual biological activities, stemming from the independent actions of its constituent ions on critical physiological pathways.

Molecular Structure and Bonding

This compound is an ionic compound with the chemical formula [(CH₃CH₂)₄N]CN.[1][2] It is comprised of a tetraethylammonium cation and a cyanide anion, held together by electrostatic forces.

The Tetraethylammonium Cation ([(C₂H₅)₄N]⁺)

The tetraethylammonium (TEA) cation features a central nitrogen atom covalently bonded to four ethyl groups.[3] This arrangement results in a quaternary ammonium structure with a permanent positive charge localized on the nitrogen atom. The four ethyl groups are positioned in a nearly tetrahedral geometry around the central nitrogen, leading to a bulky, sterically hindered, and lipophilic cation. The effective radius of the TEA ion is approximately 0.45 nm.[3]

The Cyanide Anion (CN⁻)

The cyanide anion is a linear diatomic species consisting of a carbon atom and a nitrogen atom joined by a triple bond (C≡N).[4][5] This triple bond contributes to a high bond order of three.[6] The negative charge is primarily concentrated on the carbon atom. The anion is isoelectronic with carbon monoxide and molecular nitrogen.[4]

Physicochemical and Structural Data

The physical properties and structural parameters of this compound are crucial for its application in experimental settings.

Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₉H₂₀N₂ or [(C₂H₅)₄N]CN | [2][7][8] |

| Molar Mass | 156.273 g·mol⁻¹ | [1][7] |

| Appearance | White to colorless, deliquescent solid/powder | [1][7][9] |

| Melting Point | 250-254 °C (decomposes) | [1][7] |

| Solubility | Soluble in polar organic media | [1][9] |

| Cation Ionic Radius | ~0.385 nm | [3] |

Crystallographic and Spectroscopic Data

While a complete single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, structural parameters can be inferred from studies of its constituent ions in other compounds.

| Parameter | Ion | Value (Approximate) | References |

| Bond Length (C≡N) | Cyanide | 1.17 - 1.18 Å | [10][11] |

| Bond Length (C-N) | Tetraethylammonium | 1.52 - 1.54 Å | [12] |

| Bond Length (C-C) | Tetraethylammonium | 1.51 - 1.53 Å | [12] |

| Bond Angle (C-N-C) | Tetraethylammonium | ~109.5° (Tetrahedral) | [13] |

| Bond Angle (Anion) | Cyanide | 180° (Linear) | [5] |

Spectroscopic signatures are key for characterization:

-

¹H NMR: Shows characteristic signals for the ethyl groups, typically a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).[14][15]

-

¹³C NMR: Displays distinct resonances for the methyl and methylene carbons of the cation and a signal for the cyanide carbon.[15][16]

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N triple bond stretch is observed, typically in the range of 2050-2250 cm⁻¹.[15][17]

Experimental Protocols

Synthesis via Anhydrous Ion Exchange

A common and effective method for preparing this compound is through ion exchange from the more readily available tetraethylammonium bromide, using an anhydrous solvent to prevent hydrolysis of the cyanide ion.[1][9][18]

Materials:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous methanol

-

Ethyl acetate

Protocol:

-

Resin Preparation: The anion-exchange resin (chloride or bromide form) is packed into a chromatography column. A solution of NaCN or KCN in 50% aqueous methanol is passed through the column to convert the resin to the cyanide form (CN⁻).

-

Resin Washing: The column is then washed extensively with anhydrous methanol to remove residual water and excess cyanide salts.[18]

-

Ion Exchange: A solution of tetraethylammonium bromide in anhydrous methanol is prepared and passed through the prepared resin column.[18] The bromide ions (Br⁻) are exchanged for cyanide ions (CN⁻) on the resin.

-

Elution: The column is eluted with anhydrous methanol, and the eluent containing this compound is collected.

-

Isolation: The solvent is removed from the eluent using a rotary evaporator. The resulting solid is the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, purified this compound.[18]

Chemical Reactivity and Biological Activity

Applications in Synthesis

This compound serves as a versatile and soluble source of nucleophilic cyanide ions in organic solvents.[8] Its primary applications include:

-

Synthesis of Cyanometallates: It is a key reagent for preparing complex cyanometalate salts.[1][9]

-

Nucleophilic Cyanation: Used in various organic reactions, such as the 1,4-addition of a cyano group to enones and the regioselective C- or N-ethoxycarbonylation of heterocyclic systems.[7]

-

Electrochemical Studies: Employed in electrochemistry due to its solubility and ability to act as a supporting electrolyte or a source of cyanide for electrochemical reactions.[8]

Dual Biological Activity

The biological effects of this compound are a composite of the distinct pharmacological and toxicological profiles of its constituent ions. The salt dissociates in biological systems, allowing the cation and anion to interact with separate molecular targets.

-

Tetraethylammonium (TEA) Cation: The TEA cation is a well-characterized pharmacological agent known to block several types of potassium (K⁺) channels.[3][19][20] It acts as a non-selective antagonist of voltage-gated K⁺ channels, which are crucial for neuronal signaling, muscle contraction, and maintaining cellular membrane potential.[3][19] By blocking these channels, TEA can alter neuronal excitability and neurotransmitter release.[3]

-

Cyanide (CN⁻) Anion: The cyanide anion is a potent and rapid-acting metabolic poison.[4][21] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[21][22] By binding to the ferric (Fe³⁺) ion in this enzyme, cyanide blocks the final step of cellular respiration, inhibiting the utilization of oxygen and the production of ATP.[22][23] This leads to cytotoxic hypoxia and rapid cell death, particularly affecting tissues with high oxygen demand like the central nervous system and the heart.[24]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 13435-20-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 4. Cyanide - Wikipedia [en.wikipedia.org]

- 5. geometryofmolecules.com [geometryofmolecules.com]

- 6. youtube.com [youtube.com]

- 7. 94%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [dl1.en-us.nina.az]

- 10. shd-pub.org.rs [shd-pub.org.rs]

- 11. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(13435-20-6) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of tetraethylammonium on Kx channels and simulated light response in rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gosset.ai [gosset.ai]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. gov.uk [gov.uk]

An In-depth Technical Guide to Tetraethylammonium Cyanide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium cyanide (Et₄NCN) is a quaternary ammonium salt that serves as a versatile and efficient source of cyanide ions for a variety of chemical transformations. Its advantageous solubility in organic solvents and controlled reactivity make it a valuable reagent in organic synthesis, electrochemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary research and development.

Core Properties

This compound is a white to off-white, hygroscopic solid.[1] It is known to be soluble in polar organic media.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂ | [3] |

| Molecular Weight | 156.27 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 250 °C (decomposes) | [4][5] |

| Solubility | Soluble in polar organic media. Slightly soluble in methanol and water.[2][4] | [2][4] |

| Hygroscopicity | Hygroscopic | [1] |

Chemical Properties

This compound is primarily utilized as a nucleophilic cyanide source in organic reactions. The tetraethylammonium cation is largely non-coordinating and enhances the solubility of the cyanide anion in organic solvents.[6]

Synthesis of this compound

The most common method for the preparation of this compound is through an ion exchange reaction starting from tetraethylammonium bromide.[2]

Experimental Protocol: Synthesis via Ion Exchange

This protocol is based on the general procedure for the synthesis of tetraalkylammonium cyanides.[7]

Materials:

-

Tetraethylammonium bromide (Et₄NBr)

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the cyanide form

-

Anhydrous methanol

-

A chromatography column

Procedure:

-

Resin Preparation: A strongly basic anion exchange resin is packed into a chromatography column. The resin is then converted to the cyanide form by passing a solution of sodium or potassium cyanide through the column, followed by a thorough washing with deionized water and then with anhydrous methanol to remove excess cyanide and water.

-

Ion Exchange: A solution of tetraethylammonium bromide in anhydrous methanol is passed through the prepared cyanide-form anion exchange resin column.

-

Elution: The column is eluted with anhydrous methanol. The tetraethylammonium cations exchange with the counter-ions on the resin, and the eluent containing this compound is collected.

-

Isolation: The solvent (methanol) is removed from the collected eluent under reduced pressure to yield this compound as a solid. The product should be handled under an inert atmosphere due to its hygroscopic and toxic nature.

Logical Workflow for Synthesis:

Applications in Organic Synthesis

This compound is a key reagent for the introduction of a cyanide group into organic molecules.

Cyanation of Alkyl Halides

A primary application of this compound is in the nucleophilic substitution of alkyl halides to form alkyl nitriles.[8][9]

General Reaction:

R-X + (C₂H₅)₄NCN → R-CN + (C₂H₅)₄NX

(where R = alkyl group, X = halide)

Experimental Protocol: Cyanation of an Alkyl Bromide

This is a generalized procedure.

Materials:

-

Alkyl bromide

-

This compound

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

-

To a solution of the alkyl bromide in an anhydrous polar aprotic solvent, add a stoichiometric amount or a slight excess of this compound under an inert atmosphere.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkyl nitrile.

-

The crude product is then purified by distillation or column chromatography.

Workflow for Cyanation of Alkyl Halides:

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals corresponding to the ethyl groups of the tetraethylammonium cation. A typical spectrum would show a triplet for the methyl protons and a quartet for the methylene protons.

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits a characteristic strong absorption band for the cyanide (C≡N) stretching vibration. In dimethylformamide (DMF), two absorptions are observed at 2054 cm⁻¹ and 2062 cm⁻¹, which are assigned to the "free" cyanide ion and an ion pair, respectively.[10]

Thermal Analysis

Safety and Toxicology

This compound is a highly toxic compound due to the presence of the cyanide anion. It is fatal if swallowed, in contact with skin, or if inhaled.[12]

Mechanism of Cyanide Toxicity:

Cyanide exerts its toxicity by inhibiting cellular respiration. It binds to the ferric iron in cytochrome c oxidase, an enzyme in the mitochondrial electron transport chain, thereby blocking the utilization of oxygen by cells. This leads to cytotoxic hypoxia and a shift to anaerobic metabolism, resulting in lactic acidosis and rapid cell death. The central nervous system and the heart are particularly vulnerable to cyanide poisoning.

Signaling Pathway of Cyanide Toxicity:

Handling Precautions:

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

Keep away from acids and oxidizing agents.[12]

-

Store in a cool, dry, and tightly sealed container.[1]

Conclusion

This compound is a valuable reagent in chemical synthesis, offering a soluble and reactive source of cyanide ions. Its utility is well-established in the preparation of nitriles and other cyanide-containing compounds. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides essential information for the safe and effective use of this compound in a research and development setting. Further investigations into its quantitative solubility in a wider range of solvents and detailed thermal analysis would be beneficial for expanding its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13435-20-6 [amp.chemicalbook.com]

- 5. This compound 94 13435-20-6 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ck12.org [ck12.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of Tetraethylammonium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraethylammonium cyanide, a versatile reagent in organic and inorganic chemistry. The document details the primary synthetic pathway, experimental protocols, and critical safety information, presented in a format tailored for scientific and research applications.

Introduction

This compound, with the chemical formula [(CH₃CH₂)₄N]CN, is a quaternary ammonium salt consisting of a tetraethylammonium cation and a cyanide anion.[1] It is a white, deliquescent solid soluble in polar organic solvents.[1] This compound serves as a valuable cyanide ion source in various chemical transformations, including nucleophilic substitution reactions and the synthesis of cyanometallate complexes.[2][3] Its enhanced solubility in organic solvents compared to inorganic cyanides makes it a reagent of choice in many synthetic procedures.[2]

Primary Synthesis Pathway: Ion Exchange

The most common and efficient method for preparing this compound is through ion exchange from a tetraethylammonium halide, typically tetraethylammonium bromide.[1][4] This method involves passing a solution of the halide salt through a column packed with a strongly basic ion-exchange resin that has been converted to the cyanide form.[4] Anhydrous conditions, typically using absolute methanol as the solvent, are crucial to prevent the formation of tetraethylammonium hydroxide and to handle the hygroscopic nature of the product.[4]

The overall transformation can be represented as:

[Resin]-CN + [(C₂H₅)₄N]Br → [Resin]-Br + [(C₂H₅)₄N]CN

This method is favored due to the ready availability of tetraethylammonium bromide and the straightforward nature of the ion-exchange process, which can provide yields in the range of 64-68%.[4]

Caption: Workflow for the synthesis of this compound via ion exchange.

Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of tetraalkylammonium cyanides.[4]

3.1. Materials and Equipment

-

Strongly basic ion-exchange resin (e.g., Amberlite IRA-400)

-

Sodium cyanide (NaCN)

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Anhydrous methanol

-

Ethyl acetate

-

Chromatography column

-

Rotary evaporator

-

Vacuum drying apparatus with phosphorus pentoxide (P₂O₅)

3.2. Resin Preparation

-

Pack a chromatography column with the IRA-400 resin.

-

Prepare a solution of sodium cyanide in 50% aqueous methanol.

-

Pass the sodium cyanide solution through the resin column to convert the resin from the chloride or other form to the cyanide form.

-

Thoroughly wash the column with anhydrous methanol to remove residual water and any excess sodium cyanide.[4]

3.3. Ion Exchange

-

Dissolve tetraethylammonium bromide in anhydrous methanol.

-

Pass the methanolic solution of tetraethylammonium bromide through the prepared cyanide-form ion-exchange column.

-

Collect the eluent containing the this compound.

3.4. Product Isolation and Purification

-

Concentrate the collected eluent using a rotary evaporator to obtain a crude white solid.[4]

-

Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to purify it.[4]

-

Dry the purified this compound under vacuum over a desiccant like phosphorus pentoxide.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | [(CH₃CH₂)₄N]CN | [1] |

| Molar Mass | 156.27 g/mol | [1][5] |

| Appearance | White to yellow-brown solid/powder, often deliquescent | [1][2][6] |

| Melting Point | 250-254 °C (decomposes) | [1] |

| Solubility | Soluble in polar organic media | [1] |

| CAS Number | 13435-20-6 | [1] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification and Statements | Reference(s) |

| Pictograms | GHS06 (Toxic), GHS09 (Environmental Hazard) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects | [1][5] |

| Precautionary Statements | P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P403+P233, P405, P501 | [1][7] |

| Special Hazards | Contact with acids liberates very toxic hydrogen cyanide gas. | [6] |

Logical Relationships in Synthesis

The success of the synthesis is predicated on a series of logical dependencies. The choice of an anhydrous solvent is critical to prevent side reactions. The efficiency of the ion exchange is dependent on the proper preparation and conversion of the resin to the cyanide form. Finally, the purity of the final product relies on effective recrystallization and drying procedures to remove impurities and residual solvent.

Caption: Key dependencies for a successful synthesis of this compound.

Conclusion

The synthesis of this compound via ion exchange from tetraethylammonium bromide is a robust and well-documented procedure suitable for laboratory-scale preparation.[4] Due to the extreme toxicity of this compound, strict adherence to safety protocols, including the use of appropriate personal protective equipment and a well-ventilated fume hood, is mandatory.[6][7] The information and protocols provided in this guide are intended to support researchers in the safe and effective synthesis of this important chemical reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 94%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Tetraethylammonium Cyanide (CAS: 13435-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetraethylammonium cyanide (TEAC), a versatile and highly reactive quaternary ammonium salt. With the CAS number 13435-20-6, this compound is a valuable reagent in organic synthesis, particularly as a nucleophilic cyanide source. This document consolidates essential information on its chemical and physical properties, detailed safety and handling protocols, and significant applications in synthetic chemistry. Special emphasis is placed on providing detailed experimental protocols for its key reactions and illustrating relevant biological and chemical pathways through diagrams. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work.

Chemical and Physical Properties

This compound is an organic salt composed of a tetraethylammonium cation and a cyanide anion. It is typically a white to yellow, deliquescent solid that is soluble in polar organic solvents.[1] Its enhanced solubility in organic media, compared to inorganic cyanides, makes it a preferred reagent in many synthetic applications.[2]

| Property | Value | Reference(s) |

| CAS Number | 13435-20-6 | [2][3] |

| Molecular Formula | C₉H₂₀N₂ | [2][4] |

| Molecular Weight | 156.27 g/mol | [2][4] |

| Appearance | White to yellow powder or yellow to yellow-brown sticky oil | [2][5] |

| Melting Point | 250-254 °C (decomposes) | [1][3][6] |

| Solubility | Miscible with water; soluble in polar organic media | [1][5] |

| Purity (typical) | ≥ 94-95% (NMR) | [2][6] |

| SMILES | CC--INVALID-LINK--(CC)CC.[C-]#N | [1][6] |

| InChI Key | PCZOZSATUTWXIC-UHFFFAOYSA-N | [1][6] |

Spectral Data

¹H NMR (Nuclear Magnetic Resonance):

-

Chemical Shift (δ): The proton NMR spectrum of the tetraethylammonium cation typically shows a quartet and a triplet.

-

CH₂ (quartet): ~3.4 ppm

-

CH₃ (triplet): ~1.4 ppm

-

-

Coupling Constant (J): The coupling between the methylene and methyl protons is typically around 7 Hz.

IR (Infrared) Spectroscopy: The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch (aliphatic) | Strong |

| ~2150 | C≡N stretch (cyanide) | Strong |

| ~1480 | CH₂ bend | Medium |

| ~1400 | CH₃ bend | Medium |

Synthesis

This compound is most commonly prepared via an ion exchange reaction from tetraethylammonium bromide.[1] A general procedure involves passing a solution of tetraethylammonium bromide in a suitable solvent, such as anhydrous methanol, through an ion-exchange column loaded with cyanide ions.[7]

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[8][9] It is fatal if swallowed, inhaled, or absorbed through the skin.[4][5] Contact with acids liberates highly toxic hydrogen cyanide gas.[5] It is also very toxic to aquatic life with long-lasting effects.[4][5]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | Danger | H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled. |

| Hazardous to the Aquatic Environment (Acute & Chronic) | 環境 | Danger | H410: Very toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE)

-

Respiratory Protection: NIOSH-approved respirator with a cartridge for protection against organic vapors and particulates.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]

-

Eye Protection: Safety goggles and a face shield.[7]

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.[9]

Handling and Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[8][9]

-

Avoid generating dust.[9]

-

In case of a spill, contain the spillage and clean up using dry procedures. Do not use water for cleanup of large spills to avoid environmental contamination.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a source of nucleophilic cyanide in a variety of organic transformations.[2][3][10] Its solubility in organic solvents provides a significant advantage over inorganic cyanide salts.[2]

1,4-Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

One of the key applications of this compound is in the 1,4-conjugate addition (Michael addition) of a cyanide group to α,β-unsaturated ketones (enones).[10][11] This reaction is often catalyzed by a Lewis acid, such as scandium(III) triflate, to afford β-cyanoketones, which are valuable intermediates in the synthesis of various biologically active molecules.[10]

Experimental Protocol: Scandium(III) Triflate-Catalyzed 1,4-Addition to Chalcones [10]

-

To a solution of chalcone (1 mmol) in acetonitrile (10 mL), add this compound (1.2 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add scandium(III) triflate (0.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the corresponding β-cyanoketone.

Synthesis of C-C-Bridged Bis-isoflavones

This compound is also employed in the synthesis of complex heterocyclic structures. For instance, it is used in the nucleophilic substitution reaction with 2-bromomethyl-7,4'-dimethoxyisoflavone to produce C-C-bridged bis-isoflavones, which are compounds of interest in medicinal chemistry.[5]

Experimental Protocol: Synthesis of 2-(Cyanomethyl)-7,4'-dimethoxyisoflavone (General procedure based on[5])

-

Dissolve 2-bromomethyl-7,4'-dimethoxyisoflavone in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a slight excess of this compound to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-(cyanomethyl)-7,4'-dimethoxyisoflavone.

Biological Effects and Signaling Pathways

The biological effects of this compound are predominantly attributed to the cyanide anion. The tetraethylammonium cation is a known blocker of certain potassium channels, but the acute and severe toxicity of cyanide is the primary concern.

Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, preventing the transfer of electrons to oxygen.[12] This inhibition halts aerobic respiration and ATP production, leading to cellular hypoxia and rapid cell death.

Induction of Apoptosis and Necrosis

At high concentrations, the severe ATP depletion and cellular stress caused by cyanide poisoning can lead to necrotic cell death, characterized by cell swelling and lysis.[13] At lower, but still toxic concentrations, cyanide can trigger the intrinsic pathway of apoptosis. The mitochondrial dysfunction leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates the caspase cascade, ultimately leading to programmed cell death.

Conclusion

This compound is a potent and versatile reagent with significant applications in organic synthesis. Its utility as a soluble cyanide source facilitates a range of important chemical transformations. However, its extreme toxicity necessitates stringent safety precautions and handling procedures. A thorough understanding of its properties, reactivity, and biological effects, as outlined in this guide, is paramount for its safe and effective use in research and development. This document serves as a foundational resource to aid scientists in harnessing the synthetic potential of this compound while mitigating its inherent risks.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Synthesis of C-C-bridged bis-isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scandium(III) triflate catalyzed 1,4-addition of cyano group to enones using this compound as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of Tetraethylammonium Cyanide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the molecular weight and chemical formula of tetraethylammonium cyanide, a compound relevant in various chemical syntheses.

Chemical Identity and Molecular Weight

This compound is a quaternary ammonium salt. It consists of a central nitrogen atom bonded to four ethyl groups, forming a tetraethylammonium cation, and a cyanide anion.[1][2] The chemical formula can be represented as [(CH₃CH₂)₄N]CN or C₉H₂₀N₂.[1][3][4]

The molecular weight of this compound is a critical parameter for stoichiometric calculations in experimental research. The accepted molecular weight is 156.27 g/mol .[3][4][5][6]

Data Presentation: Molecular Properties

| Property | Value | Source |

| Chemical Formula | [(CH₃CH₂)₄N]CN or C₉H₂₀N₂ | [1][3][4] |

| Molar Mass | 156.27 g/mol | [3][4][5][6] |

| Appearance | White solid or yellow to yellow-brown sticky oil | [1][3] |

| Melting Point | 254 °C | [1] |

| CAS Number | 13435-20-6 | [1][3] |

Calculation of Molecular Weight

The molecular weight of this compound (C₉H₂₀N₂) is calculated by summing the atomic weights of its constituent atoms. The calculation is based on the following atomic masses:

-

Carbon (C): ~12.01 g/mol

-

Hydrogen (H): ~1.008 g/mol

-

Nitrogen (N): ~14.01 g/mol

Calculation: (9 * 12.01 g/mol ) + (20 * 1.008 g/mol ) + (2 * 14.01 g/mol ) = 108.09 + 20.16 + 28.02 = 156.27 g/mol

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic masses of its elements. As such, detailed experimental protocols or signaling pathway diagrams are not applicable to this specific topic. These elements are typically associated with biological or mechanistic studies, which are beyond the scope of defining a basic physicochemical property like molecular weight.

Logical Relationship of Components

The relationship between the constituent parts of this compound is straightforward, representing an ionic bond between the cation and anion.

Caption: Ionic interaction in this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13435-20-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound 94 13435-20-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Tetraethylammonium Cyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium cyanide (TEAC) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, comparative data with analogous compounds, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (TEAC) is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]CN. It consists of a central nitrogen atom bonded to four ethyl groups, forming a tetraethylammonium cation, and a cyanide anion.[1] This structure imparts properties that make it a subject of interest in various chemical applications, including as a reagent in organic synthesis and as a component in electrochemical studies.[2] Understanding its solubility is critical for its effective use in these applications, particularly for reaction kinetics, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in a broad range of organic solvents within peer-reviewed journals and chemical databases. The available information is primarily qualitative.

TEAC is generally described as a colorless, deliquescent solid that is soluble in polar organic media.[1] Some sources indicate that it has "enhanced solubility in organic solvents" compared to similar compounds.[2]

For a comparative perspective, the solubility of a closely related compound, tetrabutylammonium cyanide (TBAC), is often better documented. TBAC is noted to be soluble in polar organic solvents such as acetone and ethanol, while having limited solubility in water.[3]

Table 1: Qualitative Solubility of this compound and its Analogue

| Compound | Solvent | Solubility | Citation |

| This compound | Polar Organic Media | Soluble | [1] |

| Methanol | Slightly Soluble | [4] | |

| Water | Slightly Soluble | [4] | |

| Tetrabutylammonium Cyanide | Polar Organic Solvents (e.g., Acetone, Ethanol) | Soluble | [3] |

| Water | Limited Solubility | [3] |

Factors Influencing Solubility

The solubility of quaternary ammonium salts like TEAC in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.

References

An In-depth Technical Guide on Tetraethylammonium Cyanide: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium cyanide, a quaternary ammonium salt, represents a confluence of two ions with significant and distinct biological activities. The tetraethylammonium cation is a classical pharmacological tool for blocking potassium channels, while the cyanide anion is a potent inhibitor of cellular respiration. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological implications of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the key signaling pathways affected by its constituent ions, offering a molecular basis for its toxicological and pharmacological profiles.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular seminal publication. Its history is intrinsically linked to the broader exploration of quaternary ammonium compounds, which began in the mid-19th century. The pioneering work of chemists like August Wilhelm von Hofmann in the 1850s laid the groundwork for the synthesis and characterization of these permanently charged organic cations. Following the development of methods to synthesize various quaternary ammonium salts, the preparation of this compound would have been a logical extension, likely achieved through salt metathesis reactions.

While the exact date and discoverer of the first synthesis remain obscure in the readily available literature, a detailed and reliable method for its preparation was published in the well-respected series Inorganic Syntheses in 1976 by R. L. Dieck and his colleagues. This publication indicates that by this time, this compound was a known and useful compound in inorganic and coordination chemistry, valued for its solubility in non-aqueous solvents.

Physicochemical and Spectroscopic Data

This compound is a colorless, deliquescent solid that is soluble in polar organic solvents.[1] It is highly toxic due to the presence of the cyanide anion.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Melting Point | 250 °C (decomposes) | [2] |

| Appearance | Off-white solid | [2] |

| Solubility | Slightly soluble in methanol and water | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| Infrared (IR) Spectroscopy | ν(CN) bands at 2145 cm⁻¹ and 2058 cm⁻¹ (in Nujol mull) | [3] |

| ¹H Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [4] |

Experimental Protocols

The following experimental protocol for the synthesis of this compound is adapted from the procedure published in Inorganic Syntheses, Volume 16.

Synthesis of this compound

Materials:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Silver cyanide (AgCN)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

Procedure:

-

Preparation of Silver Cyanide: A solution of silver nitrate in water is treated with a stoichiometric amount of an aqueous solution of potassium cyanide. The resulting white precipitate of silver cyanide is collected by filtration, washed with water, then with ethanol, and finally with diethyl ether. The solid is then dried under vacuum.

-

Reaction: In a flask protected from light and moisture, a solution of tetraethylammonium bromide in anhydrous acetonitrile is prepared. To this solution, a slight excess of freshly prepared, dry silver cyanide is added.

-

Reaction Mixture: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by periodically testing for the absence of bromide ions in the solution (e.g., using a silver nitrate test on a small, filtered aliquot).

-

Filtration: Once the reaction is complete, the precipitated silver bromide is removed by filtration under an inert atmosphere (e.g., nitrogen or argon). The filtration should be performed using a fine-porosity fritted funnel to ensure complete removal of the solid.

-

Isolation of Product: The acetonitrile is removed from the filtrate under reduced pressure. This should be done at a low temperature to minimize any potential decomposition.

-

Purification and Storage: The resulting solid this compound is washed with anhydrous diethyl ether and then dried under high vacuum. Due to its hygroscopic and light-sensitive nature, the final product must be stored in a tightly sealed container in a dark, dry, and inert atmosphere.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are a composite of the actions of its constituent ions: the tetraethylammonium (TEA) cation and the cyanide (CN⁻) anion.

Tetraethylammonium (TEA) Cation: Potassium Channel Blockade

The TEA cation is a well-characterized, non-selective blocker of voltage-gated potassium (K⁺) channels.[3] These channels are crucial for repolarizing the membrane potential after an action potential in excitable cells like neurons and muscle cells.

By physically occluding the pore of the K⁺ channel, TEA prevents the efflux of potassium ions, thereby prolonging the duration of the action potential. This has profound effects on neurotransmission and muscle contraction.

Cyanide (CN⁻) Anion: Inhibition of Cellular Respiration

The cyanide anion is a potent and rapid-acting poison that targets the mitochondrial electron transport chain. Specifically, it binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV), the final enzyme complex in the chain.

This binding prevents the transfer of electrons to oxygen, the final electron acceptor. As a result, the electron transport chain is halted, and the cell can no longer produce ATP through oxidative phosphorylation. This leads to a rapid depletion of cellular energy and cytotoxic hypoxia.

Toxicology and Safety

This compound is classified as highly toxic.[2] Exposure through inhalation, ingestion, or skin contact can be fatal. The toxicity is primarily attributed to the cyanide anion, which can cause rapid cellular hypoxia. The tetraethylammonium cation also contributes to toxicity through its ganglionic and neuromuscular blocking effects.

Safety Precautions:

-

All handling of this compound must be conducted in a well-ventilated chemical fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times.

-

Contact with acids must be strictly avoided, as this will liberate highly toxic hydrogen cyanide gas.

-

Due to its deliquescent nature, it should be stored in a desiccator under an inert atmosphere.

Applications in Research

Despite its toxicity, this compound has applications in specialized areas of chemical research:

-

Coordination Chemistry: It serves as a source of cyanide ions in non-aqueous media for the synthesis of cyanometalate complexes.[1]

-

Organic Synthesis: It can be used as a cyanating agent in various organic reactions.

-

Pharmacological Research: While the combined salt is too toxic for direct pharmacological studies, the tetraethylammonium cation is a fundamental tool for studying potassium channel function.

Conclusion

This compound is a compound with a rich, albeit not fully documented, history intertwined with the development of quaternary ammonium chemistry. Its synthesis is well-established, and its physicochemical properties are characterized. The profound and distinct biological activities of its constituent ions make it a potent toxin but also highlight fundamental physiological and biochemical processes. A thorough understanding of its chemistry, synthesis, and mechanisms of action is crucial for its safe handling and for appreciating the broader scientific context of its components. This guide provides a foundational resource for researchers and professionals working in fields where this compound or its constituent ions are of interest.

References

Tetraethylammonium Cation: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) is a quaternary ammonium cation that has been a pivotal pharmacological tool in neuroscience and physiology for decades.[1][2] Its ability to selectively block certain ion channels has allowed researchers to dissect complex electrical signaling pathways in a variety of cell types. This technical guide provides an in-depth exploration of the core mechanism of action of the tetraethylammonium cation, with a focus on its interactions with key protein targets. We will delve into the quantitative aspects of these interactions, detail the experimental protocols used to elucidate them, and provide visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Ion Channel Blockade

The primary and most well-characterized mechanism of action of TEA is the blockade of ion channels. While it is most famously known as a potassium channel blocker, its effects extend to other channel types, demonstrating a degree of promiscuity in its interactions.

Potassium (K+) Channels: The Primary Target

TEA is widely recognized as a non-specific blocker of potassium channels, including voltage-gated (Kv), calcium-activated (KCa), and inwardly rectifying (Kir) K+ channels.[1][3][4][5] This blockade is crucial for its physiological effects, as K+ channels are fundamental in setting the resting membrane potential and repolarizing the cell membrane after an action potential.[6][7]

TEA is thought to block open K+ channels by physically occluding the ion conduction pathway.[8] It can bind to two distinct sites on most K+ channels: an external site and an internal site, located at the outer and inner mouths of the channel pore, respectively.[8]

-

Internal Block: The block from the intracellular side is typically voltage-dependent.[8] This means that the effectiveness of the block is influenced by the membrane potential. The positively charged TEA ion is driven into the pore by depolarization, enhancing the block.

-

External Block: The block from the extracellular side is often voltage-independent or shows weak voltage dependence.[8]

The sensitivity of different K+ channel subtypes to internal versus external TEA can vary significantly.[8] For instance, the Shaker K+ channel can be made highly sensitive to external TEA by a single amino acid substitution (tyrosine or phenylalanine at residue 449), which is believed to form a high-affinity binding site through a cation-pi interaction.[9]

Studies have established that TEA acts as an open-channel blocker, meaning it binds to the channel when it is in the open conformation.[8] This is supported by evidence showing that the blocking and unblocking rates are dependent on the channel's gating state.

Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its effects on potassium channels, TEA also interacts with nicotinic acetylcholine receptors.[10][11] Its action at the nAChR is complex, exhibiting properties of a weak agonist, a competitive antagonist, and an open-channel blocker.[10]

-

Competitive Antagonism: When co-applied with an agonist like carbamylcholine (CCh), TEA acts as a competitive antagonist, reducing the effective opening rate of the receptor.[10]

-

Open-Channel Block: At millimolar concentrations, TEA can inhibit nAChR currents by blocking the open channel pore, which is observed as a depression of the single-channel amplitude.[10] The kinetics of this block, however, are not consistent with a simple linear open-channel blocking mechanism.[10]

Other Ion Channels

TEA has also been shown to block other types of ion channels, including:

-

TRPM7 Channels: Intracellular TEA can block the outward current of Transient Receptor Potential Melastatin 7 (TRPM7) channels in a voltage-dependent manner, while the inward current remains unaffected.[3]

-

Chloride (Cl-) Channels: TEA applied to the intracellular side can block fast chloride channels in neurons, appearing as a rapid flicker block that reduces the single-channel current amplitude.[12]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of TEA with various ion channels.

| Target Channel | Species/Cell Type | TEA Application | Parameter | Value | Reference |

| Nicotinic Acetylcholine Receptor | Mouse muscle | Co-application with CCh | Receptor Affinity (Kd) | ~1 mM | [10] |

| Nicotinic Acetylcholine Receptor | Mouse muscle | Current Inhibition | IC50 | 2-3 mM | [10][13] |

| Kx Potassium Channels | Rod photoreceptors | Current Inhibition | K0.5 | 5.6 mM | [14] |

| Ca2+-activated K+ Channels | AtT-20/D16-16 pituitary cells | External | Dissociation Constant (Kd) at 0 mV | 52.2 mM | [15] |

| Ca2+-activated K+ Channels | AtT-20/D16-16 pituitary cells | Internal | Dissociation Constant (Kd) at 0 mV | 0.08 mM | [15] |

| Fast Chloride Channels | Rat cortical neurons | Internal | Equilibrium Dissociation Constant (Kd) | ~12-15 mM | [12] |

| Kv2.1 Potassium Channels | - | External | IC50 | ~5 mM | [16] |

| Kv2.1 Potassium Channels | - | Internal | IC50 | ~0.2 mM | [16] |

Experimental Protocols

The understanding of TEA's mechanism of action has been largely built upon electrophysiological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the properties of cloned ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: cRNA encoding the ion channel of interest is injected into the oocyte. The oocytes are then incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

The oocyte is placed in a recording chamber and perfused with a specific extracellular solution.

-

Two microelectrodes filled with a high salt solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the voltage at a desired level.

-

A voltage-clamp amplifier is used to maintain the desired membrane potential.

-

Voltage protocols (e.g., step or ramp protocols) are applied to elicit ionic currents, which are recorded before and after the application of TEA to the extracellular solution.[17]

-

-

Data Analysis: The recorded currents are analyzed to determine the effect of TEA on channel properties such as current amplitude, voltage-dependence of activation and inactivation, and block kinetics.

Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents through single or multiple ion channels in a small patch of cell membrane.

-

Cell Preparation: Cells endogenously expressing or transfected with the ion channel of interest are cultured on a coverslip.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller and fire-polished.

-

Seal Formation: The micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the membrane.

-

Recording Configurations:

-

Cell-attached: Records the activity of channels within the patched membrane without disrupting the cell's integrity.

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane and control of the intracellular environment.

-

Inside-out: The membrane patch is excised from the cell, with the intracellular face exposed to the bath solution, allowing for the application of substances like TEA directly to the intracellular side of the channels.

-

Outside-out: The membrane patch is excised with the extracellular face exposed to the bath solution.

-

-

Data Acquisition and Analysis: A patch-clamp amplifier is used to clamp the voltage across the membrane patch and record the resulting currents. These currents are then analyzed to determine single-channel conductance, open probability, and the effects of TEA on these parameters.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of tetraethylammonium (TEA) blockade of an open potassium channel.

References

- 1. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 2. Tetraethylammonium [chemeurope.com]

- 3. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Block of neuronal fast chloride channels by internal tetraethylammonium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of tetraethylammonium on Kx channels and simulated light response in rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicity and Safety Data for Tetraethylammonium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Tetraethylammonium cyanide is a highly toxic compound and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Introduction

This compound ([C₈H₂₀N]CN) is a quaternary ammonium salt consisting of a tetraethylammonium cation and a cyanide anion. While the tetraethylammonium cation is known for its ability to block potassium channels, the cyanide anion is a potent inhibitor of cellular respiration. The dual nature of this compound presents a complex toxicological profile, making a thorough understanding of its safety and toxicity crucial for any research or development activities. This guide provides a comprehensive overview of the available toxicity data, mechanisms of action, and relevant experimental protocols.

Quantitative Toxicity Data

Direct quantitative toxicity data for this compound is limited in publicly available literature. However, a toxicological assessment can be informed by examining the toxicity of its constituent ions: the tetraethylammonium cation and the cyanide anion. The toxicity of other tetraethylammonium salts can be used for a read-across assessment for the cation.

Table 1: Acute Toxicity Data for Tetraethylammonium Salts (Read-Across for Cation)

| Salt | Species | Route of Administration | LD50 | Reference |

| Tetraethylammonium Bromide | Mouse | Intravenous (i.v.) | 38 mg/kg | [1] |

| Intraperitoneal (i.p.) | 60 mg/kg | [1] | ||

| Oral (p.o.) | >2000 mg/kg | [1] |

Table 2: General Acute Toxicity of Quaternary Ammonium Compounds (QACs) and Cyanide Salts

| Compound Class | Species | Route of Administration | LD50 Range | Reference |

| Quaternary Ammonium Compounds | Rat | Oral | 250-1000 mg/kg | [2] |

| Mouse | Oral | 150-1000 mg/kg | [2] | |

| Guinea Pig | Oral | 150-300 mg/kg | [2] | |

| Rabbit, Dog | Oral | ~500 mg/kg | [2] | |

| Cyanide Salts (as CN⁻) | Human (estimated) | Oral | 0.5-3.5 mg/kg |

Note: The toxicity of this compound is expected to be high due to the presence of the cyanide ion. The GHS classification for this compound indicates it is fatal if swallowed, in contact with skin, or if inhaled.

Mechanisms of Toxicity

The toxicity of this compound is a composite of the individual toxic effects of the tetraethylammonium cation and the cyanide anion.

Tetraethylammonium Cation: Potassium Channel Blockade

The tetraethylammonium (TEA) cation is a non-selective blocker of potassium (K⁺) channels. By physically occluding the pore of these channels, TEA disrupts the normal flow of potassium ions across the cell membrane. This disruption has significant physiological consequences, particularly in excitable cells like neurons and muscle cells. The blockade of K⁺ channels leads to a prolongation of the action potential, which can increase neurotransmitter release at synapses.

Cyanide Anion: Inhibition of Cellular Respiration

The cyanide (CN⁻) anion is a potent and rapid-acting poison that targets the mitochondrial electron transport chain. Specifically, it binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV), the final enzyme in the respiratory chain. This binding inhibits the transfer of electrons to oxygen, effectively halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death, with the central nervous system and the heart being particularly vulnerable.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to assessing the toxicity of this compound. These are based on established guidelines and common laboratory practices.

In Vivo Acute Oral Toxicity (Based on OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral LD50.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals: Healthy, young adult nulliparous, non-pregnant female rats are typically used. A starting weight of approximately 200-300g is common. Animals are acclimatized for at least 5 days before the study.

Procedure:

-

Fasting: Animals are fasted overnight (withholding food but not water) prior to dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose is administered by oral gavage. The volume should not exceed 1 mL/100 g of body weight for aqueous solutions.

-

Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a level estimated to be near the LD50.

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process is continued until one of the stopping criteria is met (e.g., three consecutive survivors at the highest dose, or a series of dose reversals).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Cytotoxicity - MTT Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Objective: To determine the concentration of a substance that reduces cell viability by 50% (IC50).

Materials:

-

Cell line of interest (e.g., a neuronal or cardiac cell line)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 or 48 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity - LDH Release Assay

This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Objective: To determine the concentration of a substance that causes 50% LDH release (EC50).

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided in the kit)

-

Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm).

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength.

-

Maximum LDH Release: To determine the maximum LDH release, lyse the control cells with the provided lysis buffer and measure the LDH activity in the supernatant.

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release. The EC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.

Conclusion

This compound is a compound with a high degree of toxicity due to the combined actions of the tetraethylammonium and cyanide ions. The tetraethylammonium cation primarily acts as a potassium channel blocker, leading to neuro- and cardiotoxicity, while the cyanide anion is a potent inhibitor of cellular respiration, causing rapid and widespread cellular damage. Although specific quantitative toxicity data for this compound is scarce, the available information on related compounds underscores the need for extreme caution when handling this substance. The experimental protocols outlined in this guide provide a framework for conducting robust toxicological assessments. All work with this compound must be performed in compliance with institutional and national safety regulations.

References

Purity Analysis of Commercial Tetraethylammonium Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial tetraethylammonium cyanide (TEAC). TEAC is a versatile reagent used in organic synthesis and electrochemistry, making a thorough understanding of its purity crucial for reproducible and reliable experimental outcomes. This document outlines the common impurities found in commercial TEAC and details the analytical techniques for their identification and quantification.

Overview of Commercial this compound

This compound is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]CN. It is typically available as a white to yellowish, hygroscopic powder or crystalline solid. Commercial grades generally specify a purity of ≥94% or ≥95%, often determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Due to its synthesis and inherent reactivity, several impurities may be present in commercial batches.

Potential Impurities in Commercial TEAC

The purity of this compound can be affected by residual starting materials, byproducts of the synthesis, and degradation products. The most common synthetic route to tetraethylammonium salts is the reaction of triethylamine with an ethyl halide, followed by an ion exchange step to introduce the cyanide anion.[4][5]

Table 1: Common Impurities in Commercial this compound

| Impurity | Chemical Formula | Likely Origin | Potential Impact |

| Water | H₂O | Hygroscopic nature of the salt, absorption from the atmosphere | Can affect reaction stoichiometry and kinetics, may hydrolyze the cyanide ion under certain conditions. |

| Halide Ions (Cl⁻, Br⁻, I⁻) | X⁻ | Residual starting materials from the synthesis of the tetraethylammonium cation (e.g., tetraethylammonium bromide).[6] | Can act as interfering nucleophiles in reactions, affect the electrochemical window, and alter the physical properties of the salt.[6] |

| Triethylamine | (C₂H₅)₃N | Unreacted starting material from the synthesis of the tetraethylammonium cation.[7] | Can act as a basic impurity, influencing reaction pH and potentially causing side reactions. |

| Other Organic Solvents | - | Residual solvents from synthesis and purification steps. | May interfere with analytical measurements and reactions. |

| Decomposition Products | - | Thermal degradation can lead to the formation of triethylamine and ethene via Hofmann elimination. | Introduction of volatile and reactive impurities. |

Analytical Workflow for Purity Assessment

A comprehensive purity analysis of commercial TEAC involves a multi-technique approach to identify and quantify the main component and potential impurities. The following diagram illustrates a logical workflow for this analysis.

Caption: A logical workflow for the comprehensive purity analysis of commercial this compound.

Quantitative Analysis Methods

A combination of analytical techniques is recommended for a full characterization of commercial TEAC.

Table 2: Summary of Analytical Methods for TEAC Purity Analysis

| Analysis Target | Recommended Technique(s) | Principle |

| TEAC Assay | ¹H and ¹³C NMR Spectroscopy | Quantitative NMR (qNMR) against a certified internal standard. |

| CHN Elemental Analysis | Determines the percentage of Carbon, Hydrogen, and Nitrogen. | |

| Cyanide Content | Argentometric Titration (Liebig/Deniges Method) | Titration with silver nitrate, where the endpoint is detected by the formation of a precipitate. |

| Ion Chromatography | Separation and quantification of the cyanide anion. | |

| Tetraethylammonium Cation | HPLC with ELSD/CAD/MS | Separation and quantification of the tetraethylammonium cation.[8] |

| Ion Chromatography | Separation and quantification of the tetraethylammonium cation. | |

| Water Content | Karl Fischer Titration | Coulometric or volumetric titration to determine trace amounts of water. |

| Halide Impurities | Ion Chromatography | Separation and quantification of chloride, bromide, and iodide ions. |

| Triethylamine | Headspace Gas Chromatography (GC) | Separation and quantification of volatile amine impurities. |

| Titration | Acid-base titration after extraction.[9] |

Detailed Experimental Protocols

Assay by Quantitative ¹H NMR (qNMR)

Principle: The purity of TEAC is determined by comparing the integral of a characteristic proton signal of the tetraethylammonium cation to the integral of a known amount of a certified internal standard.

Protocol:

-

Accurately weigh approximately 10-20 mg of the TEAC sample and a similar amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative accuracy.

-

Integrate the well-resolved triplet of the methyl protons or the quartet of the methylene protons of the tetraethylammonium cation and a characteristic signal of the internal standard.

-

Calculate the purity of the TEAC using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

std = internal standard

-